molecular formula C18H12BrN3O4S B2584095 6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946250-85-7

6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2584095
CAS No.: 946250-85-7
M. Wt: 446.28
InChI Key: NTBFTZLALDKNSJ-UHFFFAOYSA-N
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Description

6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H12BrN3O4S and its molecular weight is 446.28. The purity is usually 95%.
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Biological Activity

6-bromo-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various research studies and findings.

The molecular formula of this compound is C18H12BrN3O4SC_{18}H_{12}BrN_{3}O_{4}S with a molecular weight of 446.3 g/mol. The structure features a chromene core fused with a thiazolo-pyrimidine moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC18H12BrN3O4SC_{18}H_{12}BrN_{3}O_{4}S
Molecular Weight446.3 g/mol
CAS Number946250-85-7

Synthesis

The synthesis of this compound involves multiple steps starting from simpler thiazole and pyrimidine derivatives. Various methods have been employed to optimize yields and purity, including reflux conditions and the use of different solvents.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor activity. In particular, studies have focused on its effects against liver carcinoma cell lines (HEPG2). The cytotoxicity was measured using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Antitumor Activity Against HEPG2 Cell Line

CompoundIC50 (µM)
6-bromo derivative4.90 ± 0.69
Reference Drug (Doxorubicin)<1.00

The results show that while the compound has moderate activity, it is comparable to other known antitumor agents in its class. The structure-activity relationship (SAR) suggests that modifications to the thiazole or chromene moieties can enhance potency.

The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. The thiazolo-pyrimidine component is believed to interact with DNA or RNA synthesis pathways, leading to apoptosis in cancer cells.

Case Studies

  • Case Study on Liver Carcinoma : A study evaluated the efficacy of various synthesized derivatives against HEPG2 cells. The results indicated that compounds with higher bromination levels exhibited increased cytotoxicity.
    "The most active compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting a promising lead for further development" .
  • Comparative Study with Other Compounds : In a comparative analysis involving multiple heterocyclic compounds, the derivative was shown to possess superior activity compared to structurally similar compounds.
    "Our findings highlight the potential of thiazolo-pyrimidine derivatives as effective antitumor agents" .

Properties

IUPAC Name

6-bromo-N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O4S/c1-8-7-27-18-20-9(2)14(16(24)22(8)18)21-15(23)12-6-10-5-11(19)3-4-13(10)26-17(12)25/h3-7H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBFTZLALDKNSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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